![molecular formula C19H17BrClN3O2 B5599274 2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)
2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like this involves multiple steps, including the formation of intermediate compounds. For example, a related process involves the synthesis of N'-substituted acetohydrazides, where 2,4-dimethylcarbolic acid is reacted with ethyl 2-bromoacetate to form an intermediate, which is then converted to the desired hydrazide through reflux with hydrazine. These intermediates are further modified to achieve the final compound (Rasool et al., 2016).
Molecular Structure Analysis
The molecular structure of organic compounds is typically characterized using techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For a similar compound, single crystal X-ray diffraction revealed it crystallizes in the triclinic crystal system, showing the molecular geometry and intermolecular interactions crucial for understanding the compound's properties and reactivity (Purandara et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves the formation and breaking of bonds in reactions with other chemicals. For instance, electrooxidative reactions can be employed to introduce specific functional groups, as seen in the preparation of chloromethyl derivatives of chlorophenoxy compounds (Uneyama et al., 1983).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
- Antihypertensive Agents : Schiff bases and imides, including compounds structurally related to the requested chemical, have been synthesized and tested for their antihypertensive α-blocking activity, showing promising results with low toxicity (Abdel-Wahab et al., 2008).
- Antimicrobial and Antioxidant Properties : Novel heterocyclic compounds derived from related structures have been synthesized and exhibited substantial antibacterial activity and lipoxygenase inhibitory activity (Rasool et al., 2016).
Materials Science and Optical Applications
- Nonlinear Optical Properties : Certain hydrazones similar to the requested compound have been synthesized and their third-order nonlinear optical properties investigated, suggesting potential applications in optical devices such as optical limiters and switches (Naseema et al., 2010).
Chemical Synthesis and Characterization
- Synthetic Routes and Characterization : Various synthetic approaches have been developed to create structurally related compounds, demonstrating the versatility of these chemical frameworks for further pharmacological and material science research (Bekircan et al., 2015).
Enzyme Inhibition and Biological Activity
- Lipase and α-Glucosidase Inhibition : Studies have explored the potential of compounds structurally similar to the requested molecule in inhibiting enzymes like lipase and α-glucosidase, showing promising results for therapeutic applications (Saundane et al., 2012).
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O2/c1-12-15(14-5-3-4-6-17(14)24(12)2)10-22-23-19(25)11-26-18-8-7-13(21)9-16(18)20/h3-10H,11H2,1-2H3,(H,23,25)/b22-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRHAZTYHKBEY-LSHDLFTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.